N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide
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Overview
Description
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclobutyl group, a pyrimidine ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide involves multiple steps, starting with the preparation of key intermediates. One such intermediate is the boronic acid derivative, which can be synthesized by treating 1-(4-bromo-3-fluorophenyl)cyclobutane-1-carbonitrile with i-PrMgCl and trimethylborate . This intermediate is then subjected to further reactions to introduce the pyrimidine and thiazole rings, ultimately leading to the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions could produce amines or alcohols
Scientific Research Applications
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery and development.
Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-(pyrimidin-2-yl)-1,3-thiazole-5-carboxamide can be compared with other similar compounds, such as:
- N-(1-cyanocyclobutyl)-N-methyl-1-[4-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- N-(1-cyanocyclobutyl)-3-(2,2-difluoroethoxy)propanamide
- N-(1-cyanocyclobutyl)-N-methyl-2-(2-phenylacetamido)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, setting it apart from other related compounds.
Properties
IUPAC Name |
N-(1-cyanocyclobutyl)-N,4-dimethyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-10-11(14(21)20(2)15(9-16)5-3-6-15)22-13(19-10)12-17-7-4-8-18-12/h4,7-8H,3,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKODHKAHCXTRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=NC=CC=N2)C(=O)N(C)C3(CCC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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